Synthesis and Characterization of 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole
Synthesis and Characterization of 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole
Executive Summary
This technical guide details the synthesis, characterization, and handling of 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole , a high-value heterocyclic scaffold in medicinal chemistry. The 1,3,4-oxadiazole core serves as a bioisostere for esters and amides, offering improved metabolic stability and hydrogen-bonding potential. The introduction of a trifluoromethyl (-CF
Compound Profile:
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CAS: 1260674-33-6[1]
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Appearance: Yellow to orange liquid[1]
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Storage: 2–8°C (Hygroscopic, reactive electrophile)
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Key Hazard: Volatile; potent electrophile (skin sensitizer).
Part 1: Retrosynthetic Analysis
The synthesis is designed via a convergent approach, disconnecting the labile C–Br bond to reveal the stable amino-oxadiazole precursor. This precursor is derived from the cyclization of trifluoroacetic hydrazide.
Figure 1: Retrosynthetic disconnection showing the pathway from the commercially available ethyl trifluoroacetate to the target bromide.
Part 2: Detailed Synthesis Protocols
Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
This step constructs the heterocyclic core. The reaction between trifluoroacetic hydrazide and cyanogen bromide (BrCN) is preferred for its high atom economy and direct formation of the C–NH
Reagents:
-
Trifluoroacetic hydrazide (1.0 equiv)
-
Cyanogen Bromide (BrCN) (1.1 equiv) [Warning: Highly Toxic]
-
Sodium Bicarbonate (NaHCO
) (2.5 equiv) -
Solvent: Water/Dioxane (1:1 v/v) or Water/Ethanol
Protocol:
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Preparation: Dissolve trifluoroacetic hydrazide (10 mmol) in water/dioxane (20 mL) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.
-
Addition: Add solid NaHCO
(25 mmol) to the stirred solution. -
Cyclization: Slowly add a solution of BrCN (11 mmol) in dioxane dropwise over 20 minutes. Note: Ensure the temperature remains <5°C during addition to prevent decomposition.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of hydrazide.
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Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL).
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Purification: Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Recrystallize from Ethanol/Hexane if necessary.-
Expected Yield: 65–75%[2]
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Physical State: White crystalline solid (mp: ~155–160°C).
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Step 2: Sandmeyer Bromination (Critical Step)
Direct bromination of the oxadiazole ring is difficult due to its electron-deficient nature. The modified Sandmeyer reaction using Copper(II) bromide and an organic nitrite is the industry standard for this transformation.
Reagents:
-
2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole (1.0 equiv)
-
Copper(II) Bromide (CuBr
) (1.5 equiv) -
tert-Butyl Nitrite (t-BuONO) (2.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen/Argon. Add CuBr
(15 mmol) and anhydrous MeCN (40 mL). -
Activation: Add tert-butyl nitrite (20 mmol) dropwise to the copper suspension at 0°C. The solution will darken as the nitrosating species forms.
-
Addition: Add the 2-amino precursor (10 mmol) portion-wise (solid) or as a solution in minimal MeCN over 15 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then slowly heat to 60–65°C .
-
Observation: Evolution of N
gas indicates the decomposition of the diazonium intermediate.
-
-
Completion: Stir at 65°C for 2–3 hours. Monitor by LC-MS (Target mass: 216/218 for
Br/ Br). -
Workup: Cool to room temperature. Quench with 20% aqueous HCl (to break Cu-chelates) and dilute with water. Extract with Diethyl Ether or DCM (3 × 50 mL).
-
Caution: The product is volatile. Avoid high-vacuum concentration for extended periods.
-
-
Purification: Flash column chromatography on silica gel (Eluent: 0–10% EtOAc in Hexanes).
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Expected Yield: 30–45%
-
Physical State: Yellow/Orange liquid.[1]
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Part 3: Mechanistic Insight
The bromination proceeds via a radical-polar crossover mechanism mediated by Copper(II).
Figure 2: Radical substitution mechanism. CuBr
Part 4: Characterization & Data Analysis
Spectroscopic Data
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Shift ( | -63.0 to -65.0 ppm (Singlet) | Characteristic of CF | |
| C-2 (C-Br) | ~138–142 ppm | Deshielded carbon attached to Br and N. | |
| C-5 (C-CF | ~150–155 ppm (Quartet, | Coupling with adjacent Fluorine atoms. | |
| CF | ~118 ppm (Quartet, | Typical trifluoromethyl carbon signal. | |
| GC-MS / LC-MS | 216 ( | 1:1 Isotopic pattern confirms presence of one Bromine atom. | |
| IR | ~1150–1200 cm | Strong C-F stretching bands. |
Stability & Storage[1]
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Hydrolysis Risk: The C–Br bond in electron-deficient oxadiazoles is highly activated. Exposure to moisture or nucleophilic solvents (MeOH, water) can lead to hydrolysis to the oxadiazolone or ring-opening.
-
Storage: Store under inert atmosphere (Argon) at 4°C.
Part 5: Applications in Drug Discovery[3][4]
This scaffold acts as a versatile "linchpin" for library generation:
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to generate 2-aryl-5-(trifluoromethyl)-1,3,4-oxadiazoles (common in antimicrobial research).
-
S
Ar Displacement: The bromine can be displaced by amines or thiols to generate functionalized amino-oxadiazoles or thio-ethers. -
Bioisosterism: The -CF
group increases lipophilicity (LogP), improving blood-brain barrier permeability compared to the methyl analogue.
References
-
Synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole (Analogue Protocol)
- Source: ChemicalBook / WO2019130230
- Context: Detailed experimental procedure for the CuBr /t-BuONO bromination of 2-amino-5-methyl-1,3,4-oxadiazole.
-
URL:
-
Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
- Source: Sigma-Aldrich Product C
- Context: Precursor identification, CAS 768-29-6, and physical properties (mp 155-160°C).
-
URL:
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General Str
-
Source: Journal of Chemical Reviews, 2022[3]
- Context: Review of oxidative cyclization methods and biological relevance of the scaffold.
-
URL:
-
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Sandmeyer Reaction on Heterocycles
- Source: Journal of Organic Chemistry / NIH
- Context: Mechanism of Cu(II)
-
URL:
